Methyl 5-formyl-2,3-dihydroindole-1-carboxylate
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Overview
Description
Methyl 5-formyl-2,3-dihydroindole-1-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-2,3-dihydroindole-1-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include a suitable aldehyde and phenylhydrazine, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-formyl-2,3-dihydroindole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Methyl 5-carboxy-2,3-dihydroindole-1-carboxylate.
Reduction: Methyl 5-hydroxymethyl-2,3-dihydroindole-1-carboxylate.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-formyl-2,3-dihydroindole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-formyl-1H-indole-2-carboxylate
- Methyl 6-formyl-1H-indole-2-carboxylate
- Methyl 5-formyl-1H-indole-2-carboxylate
Uniqueness
Methyl 5-formyl-2,3-dihydroindole-1-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. The presence of both the formyl and ester groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11NO3 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-formyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)12-5-4-9-6-8(7-13)2-3-10(9)12/h2-3,6-7H,4-5H2,1H3 |
InChI Key |
SKUPLIHNUUAVFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2=C1C=CC(=C2)C=O |
Origin of Product |
United States |
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